molecular formula C7H8N2O2 B12522950 (2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one

(2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one

Cat. No.: B12522950
M. Wt: 152.15 g/mol
InChI Key: QSIWKVMKWRXGRM-FNORWQNLSA-N
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Description

(2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one is a synthetic organic compound that belongs to the class of aziridines and oxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one typically involves the reaction of aziridine derivatives with oxazinone precursors under specific conditions. Common reagents used in the synthesis include:

  • Aziridine derivatives
  • Oxazinone precursors
  • Catalysts such as Lewis acids or bases

The reaction conditions may vary, but typical conditions include:

  • Temperature: 25-100°C
  • Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
  • Reaction time: Several hours to days

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions and purification techniques is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one can undergo various chemical reactions, including:

    Oxidation: Conversion to oxaziridines or other oxidized products

    Reduction: Formation of reduced aziridine or oxazine derivatives

    Substitution: Nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Reagents such as alkyl halides or acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxaziridines, while reduction may produce reduced aziridine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of complex organic molecules.

    Catalysis: Employed as catalysts or catalyst precursors in various organic reactions.

Biology

    Biological Probes: Utilized as probes for studying biological processes and enzyme mechanisms.

    Drug Development: Investigated for potential therapeutic applications due to their unique chemical properties.

Medicine

    Anticancer Agents: Explored for their potential as anticancer agents due to their ability to interact with DNA and proteins.

    Antimicrobial Agents: Studied for their antimicrobial properties against various pathogens.

Industry

    Materials Science: Used in the development of advanced materials with specific properties.

    Polymer Chemistry: Incorporated into polymers to enhance their mechanical and chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one involves its interaction with molecular targets such as enzymes, DNA, or proteins. The compound may form covalent bonds with these targets, leading to inhibition or modification of their function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Aziridine Derivatives: Compounds containing the aziridine ring structure.

    Oxazine Derivatives: Compounds containing the oxazine ring structure.

Uniqueness

(2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one is unique due to its combination of aziridine and oxazine moieties, which confer distinct chemical reactivity and potential applications. Compared to other aziridine or oxazine derivatives, this compound may exhibit enhanced stability, reactivity, or biological activity.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

(2E)-2-(aziridin-2-ylidene)-4-methyl-3H-1,3-oxazin-6-one

InChI

InChI=1S/C7H8N2O2/c1-4-2-6(10)11-7(9-4)5-3-8-5/h2,8-9H,3H2,1H3/b7-5+

InChI Key

QSIWKVMKWRXGRM-FNORWQNLSA-N

Isomeric SMILES

CC1=CC(=O)O/C(=C/2\CN2)/N1

Canonical SMILES

CC1=CC(=O)OC(=C2CN2)N1

Origin of Product

United States

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